Cas no 153415-38-4 ([(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate)

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate structure
153415-38-4 structure
Product Name:[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
CAS-Nr.:153415-38-4
MF:C29H40O10
MW:548.621910095215
CID:201673
Update Time:2024-03-01

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)me
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-5-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-y
    • 2-Butenoicacid, 2-methyl-,5-[1-(acetyloxy)-2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-8a-[(acetyloxy)methyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, [1R-[1a,4ab,5b(S*),6b,8a(E),8aa]]-
    • Scutalpin B
    • Spiro[naphthalene-1(2H),2'-oxirane], 2-butenoicacid deriv.
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydr
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
    • Inchi: 1S/C29H40O10/c1-7-17(2)25(33)39-23-13-26(5,34)27(6,22(38-19(4)31)11-20-12-24(32)35-14-20)21-9-8-10-28(15-37-28)29(21,23)16-36-18(3)30/h7,12,21-23,34H,8-11,13-16H2,1-6H3/b17-7+/t21-,22+,23+,26+,27+,28+,29+/m1/s1
    • InChI-Schlüssel: PKXNYUFSWTWHDD-GWGMAQJVSA-N
    • Lächelt: O1C[C@@]21CCC[C@@H]1[C@@](C)([C@H](CC3=CC(=O)OC3)OC(C)=O)[C@](C)(C[C@@H]([C@]12COC(C)=O)OC(/C(=C/C)/C)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 39
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1110
  • Topologische Polaroberfläche: 138

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-4-[(1S)-1-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Verwandte Literatur

Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd